



# Adjusting Defactinib dosage for combination therapy studies

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Compound of Interest		
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# Technical Support Center: Defactinib Combination Therapy

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting **Defactinib** dosage in combination therapy studies.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of **Defactinib** in combination therapies?

A1: The starting dose of **Defactinib** can vary depending on the combination agent. In combination with the RAF/MEK inhibitor avutometinib (VS-6766), a commonly used dose is 200 mg of **Defactinib** administered orally twice daily.[1][2] For a triple combination with pembrolizumab and gemcitabine, a Phase I study determined the recommended Phase 2 dose (RP2D) of **Defactinib** to be 400 mg twice daily.[3]

Q2: How is the Maximum Tolerated Dose (MTD) of **Defactinib** determined in combination studies?

A2: The Maximum Tolerated Dose (MTD) is typically determined during Phase I dose-escalation studies. A common approach is the "3+3 design".[3][4][5][6] This design involves treating cohorts of three patients at escalating dose levels. The study proceeds to the next higher dose if no dose-limiting toxicities (DLTs) are observed. If one patient experiences a DLT,



three more patients are treated at the same dose level. The MTD is generally defined as the dose level below the one where two or more patients in a cohort of three to six experience a DLT.[3][4][5][6]

Q3: What are the most common adverse events observed with **Defactinib** combination therapy?

A3: Common adverse events are often related to the combination agent. When combined with a RAF/MEK inhibitor like avutometinib, frequently reported toxicities include rash, elevated creatine phosphokinase (CPK), increased AST/ALT, hyperbilirubinemia, and nausea.[7][8] In combination with paclitaxel, treatment-related grade 3 toxicities have included neutropenia, hyperbilirubinemia, thrombocytopenia, anemia, leukopenia, nausea, vomiting, and increased alanine aminotransferase.[3]

Q4: How should I adjust the **Defactinib** dose in response to toxicities?

A4: Dose adjustments for **Defactinib** are dependent on the type and severity of the toxicity. For grade 3 or 4 non-hematological adverse events, a dose reduction from 400 mg twice daily to 200 mg twice daily has been implemented in studies.[5] In combination with avutometinib, the recommended first dose reduction for **Defactinib** is to 200 mg orally once a day. If a patient is unable to tolerate this reduced dose, permanent discontinuation of both drugs is recommended.[9] For specific toxicities like rash or increased CPK, there are detailed guidelines for holding, reducing, or discontinuing treatment based on the grade of the adverse event.[2]

## **Troubleshooting Guides Managing Dermatologic Toxicities (Acneiform Rash)**

Issue: A patient in your study has developed an acneiform rash.

#### Solution:

- Grading: First, grade the severity of the rash using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[10][11][12][13]
- Management by Grade:



- Grade 1: Papules and/or pustules covering <10% of Body Surface Area (BSA).</li>
  - Action: Consider prophylactic measures like skin moisturizers and sun avoidance.[14]
     For symptomatic relief, topical corticosteroids can be used.[15][16]
- Grade 2: Papules and/or pustules covering 10-30% of BSA.
  - Action: Continue with topical corticosteroids. If the rash is intolerable, a dose reduction
    of **Defactinib** may be necessary.[9] Oral antibiotics like doxycycline or minocycline have
    been shown to reduce rash severity.[15]
- Grade 3: Papules and/or pustules covering >30% of BSA with moderate to severe symptoms.
  - Action: Withhold **Defactinib** therapy. Once the toxicity resolves to Grade 1 or less, treatment can be resumed at a reduced dose.[9]
- Grade 4: Life-threatening consequences.
  - Action: Permanently discontinue **Defactinib** therapy.[9][14]

### **Managing Ocular Toxicities**

Issue: A patient is experiencing visual changes or eye discomfort.

#### Solution:

- Immediate Assessment: Promptly refer the patient to an ophthalmologist for a comprehensive examination.[17]
- Baseline and Follow-up Examinations:
  - Baseline: A baseline ophthalmic examination, including a slit-lamp examination, should be conducted before initiating therapy.[9]
  - Follow-up: Regular follow-up exams should be scheduled, especially if symptoms arise.
     [18][19]



- · Specific Management:
  - Blurred Vision: If the Best Corrected Visual Acuity (BCVA) is worse than baseline but no worse than 20/200, withhold therapy until it resolves. If BCVA is 20/200 or worse, withhold therapy and resume at a reduced dose upon resolution.[2]
  - Conjunctivitis: For moderate to severe cases, withhold therapy and resume at the same or a reduced dose upon resolution, depending on the severity.
  - Keratitis: Management depends on the severity, ranging from holding therapy to permanent discontinuation in cases of corneal perforation.

### **Data Presentation**

Table 1: Defactinib Dosage in Combination Therapy Studies

Combination Agent(s)	Defactinib Dose	Dosing Schedule	Study Phase
Avutometinib (VS-6766)	200 mg BID	3 weeks on, 1 week off	Phase 1/2
Avutometinib (VS-6766)	400 mg BID	3 weeks on, 1 week	Phase 1 (Intolerable)
Pembrolizumab + Gemcitabine	400 mg BID	Continuous	Phase 1
Paclitaxel	400 mg BID	Continuous	Phase 1/1b

BID = twice daily

Table 2: Common Toxicities and Recommended Dose Adjustments for **Defactinib** 



Adverse Event	Grade	Recommended Action
Acneiform Rash	Grade 2 (intolerable)	Reduce Defactinib dose.[9]
Grade 3	Withhold Defactinib; resume at a reduced dose upon resolution.[9]	
Grade 4	Permanently discontinue Defactinib.[9]	
Increased CPK	Grade 3	Withhold Defactinib; resume at the same dose if it improves to ≤Grade 1 within 3 weeks.[2]
Grade 4	Withhold Defactinib; resume at a reduced dose if it improves to ≤Grade 1 within 3 weeks.[2]	
Blurred Vision	BCVA 20/200 or worse	Withhold Defactinib; resume at a reduced dose upon resolution.[2]
Other Non-hematological AEs	Grade 3 (second occurrence)	Withhold Defactinib; resume at a reduced dose upon resolution.[2]
Grade 4	Permanently discontinue Defactinib.[2]	

# Experimental Protocols 3+3 Dose Escalation Experimental Design

This protocol outlines the steps for a standard 3+3 dose escalation study to determine the MTD of **Defactinib** in a new combination therapy.

Objective: To determine the highest dose of **Defactinib** in combination with a new agent that can be given without unacceptable side effects.

Methodology:



- Establish Dose Levels: Define a series of increasing dose levels for **Defactinib** based on preclinical data.
- Cohort 1: Enroll a cohort of 3 patients at the lowest dose level.
- Observation Period: Monitor patients for a predefined period (typically the first cycle of treatment) for the occurrence of Dose-Limiting Toxicities (DLTs).
- Decision Rules:
  - 0 of 3 patients with DLT: Escalate to the next higher dose level and enroll a new cohort of 3 patients.[3][4]
  - 1 of 3 patients with DLT: Expand the current dose level by enrolling an additional 3 patients.[3][4]
    - If 1 of 6 patients experiences a DLT, escalate to the next dose level.
    - If ≥2 of 6 patients experience a DLT, the MTD has been exceeded. The MTD is the previous dose level.
  - ≥2 of 3 patients with DLT: The MTD has been exceeded. The MTD is the previous dose level.[3]
- MTD Determination: The MTD is the highest dose level at which ≤1 of 6 patients experiences a DLT.

### **Protocol for Assessment of Acneiform Rash**

Objective: To systematically assess and grade the severity of acneiform rash in patients receiving **Defactinib** combination therapy.

### Methodology:

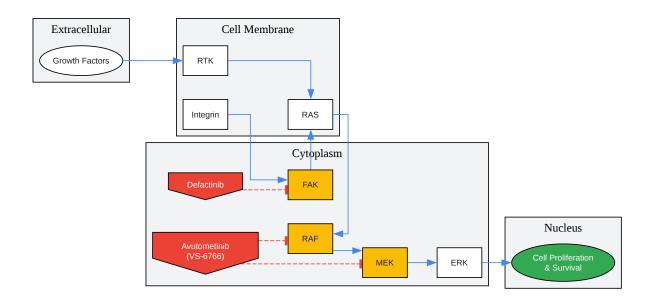
 Baseline Assessment: Before initiating treatment, perform a thorough skin examination and document any pre-existing dermatologic conditions.



- Patient Education: Inform patients about the risk of rash and the importance of reporting any skin changes promptly. Advise on prophylactic measures such as using moisturizers and avoiding sun exposure.[14]
- Follow-up Assessment: At each study visit, perform a full-body skin examination.
- Grading: Grade the rash according to the NCI CTCAE v4.0 criteria for "Rash acneiform".[10]
   [12]
  - Grade 1: Papules and/or pustules covering <10% BSA.</li>
  - Grade 2: Papules and/or pustules covering 10-30% BSA.
  - Grade 3: Papules and/or pustules covering >30% BSA with moderate or severe symptoms.
  - Grade 4: Life-threatening consequences; urgent intervention indicated.
  - Grade 5: Death.
- Documentation: Document the grade, location, and percentage of BSA affected at each assessment.

## **Mandatory Visualizations**

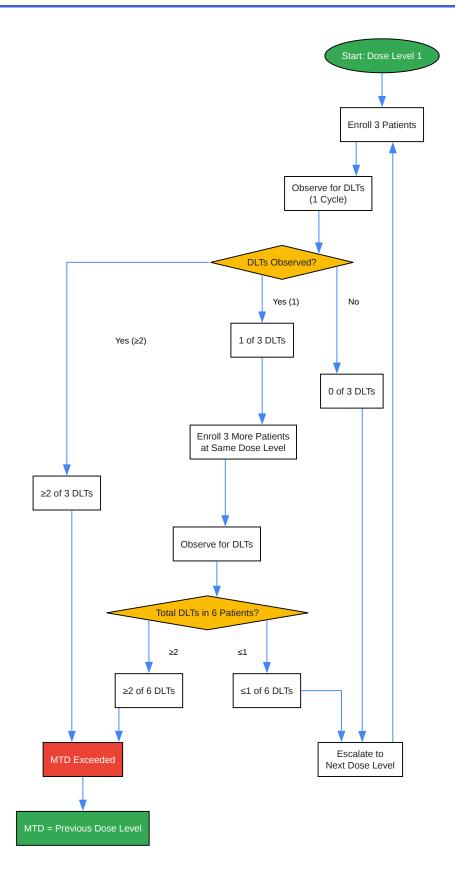




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Caption: FAK and RAF/MEK signaling pathways and points of inhibition.





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Caption: Workflow for a 3+3 dose escalation study.



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